5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with isobutyryl chloride to form 4-(isobutyrylamino)aniline.
Coupling Reaction: The 4-(isobutyrylamino)aniline is then coupled with a suitable carboxylic acid derivative, such as glutaric anhydride, under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Utilizing automated reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid
- 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid
Uniqueness
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields of research make it a valuable compound.
Properties
IUPAC Name |
5-[4-(2-methylpropanoylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)15(21)17-12-8-6-11(7-9-12)16-13(18)4-3-5-14(19)20/h6-10H,3-5H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVWOQRZNTNRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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